molecular formula C5H2BrClN4 B11874911 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine

8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine

Katalognummer: B11874911
Molekulargewicht: 233.45 g/mol
InChI-Schlüssel: KOTATKSHJBXKKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a halogenated heterocyclic compound featuring a fused triazole-pyrimidine scaffold. The molecule contains bromine and chlorine substituents at positions 8 and 5 of the pyrimidine ring, respectively. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The compound’s halogen atoms enhance its reactivity in cross-coupling reactions, enabling diverse functionalization for drug discovery pipelines .

Triazolopyrimidines, including this derivative, are known for their broad biological activities, such as kinase inhibition, anticancer effects, and adenosine receptor antagonism . The bromine and chlorine substituents also influence pharmacokinetic properties, including metabolic stability and lipophilicity, which are critical for optimizing drug-like characteristics .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C5H2BrClN4

Molekulargewicht

233.45 g/mol

IUPAC-Name

8-bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C5H2BrClN4/c6-3-1-8-5(7)11-4(3)9-2-10-11/h1-2H

InChI-Schlüssel

KOTATKSHJBXKKA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NC=NN2C(=N1)Cl)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Structure Formation via Cyclization and Dimroth Rearrangement

The construction of the triazolo[1,5-c]pyrimidine scaffold often begins with pyrimidine precursors. A widely adopted method involves the oxidative cyclization of pyrimidinylhydrazones followed by Dimroth rearrangement. For instance, 4,6-dichloropyrimidine (2 ) serves as a key intermediate, synthesized from 4,6-dihydroxypyrimidine (1 ) through refluxing in phosphorus oxychloride (POCl₃) with triethylamine (75–90% yield) . Subsequent treatment with hydrazine hydrate in ethanol at 45°C generates 1-(6-chloropyrimidin-4-yl)hydrazines (3 ) in 90–95% yield .

Hypervalent iodine(III)-mediated oxidative cyclization of aldehyde-functionalized pyrimidinylhydrazones (4 ) yields triazolo[4,3-c]pyrimidine intermediates (5 ), which undergo spontaneous Dimroth rearrangement under acidic conditions to form the thermodynamically stable triazolo[1,5-c]pyrimidine derivatives (6 ) . This tandem process ensures regioselective formation of the [1,5-c] isomer, critical for introducing bromine and chlorine substituents at positions 8 and 5, respectively.

Alternative Routes via Sulfur-Containing Intermediates

Patents disclose a pathway involving sulfur-based intermediates for large-scale synthesis. 5-Alkoxy- triazolo[1,5-c]pyrimidine-2(3H)-thione (9 ) undergoes oxidation with iodine in acetonitrile to form 2,2'-dithiobis derivatives (10 ), which are subsequently treated with chlorine gas in aqueous HCl to yield 2-chlorosulfonyl-5-alkoxy- triazolo[1,5-c]pyrimidine (11 ) . Halogen exchange reactions with lithium bromide (LiBr) in tetrahydrofuran (THF) then replace the sulfonyl group with bromine, producing 8-bromo-5-chloro derivatives (12 ) .

Reaction Optimization and Yield Data

The table below summarizes key synthetic routes, conditions, and yields:

Method Starting Material Reagents/Conditions Yield Reference
Dimroth Rearrangement4,6-Dichloropyrimidine (2 )Hydrazine, IBD, HCl catalysis78%
Direct Bromination7-Chloro-triazolopyrimidineBr₂, AcOH, 60°C82%
Sulfur-Mediated Halogenation5-Alkoxy-thione (9 )I₂, Cl₂, LiBr65%

Structural Characterization and Analytical Validation

X-ray crystallography confirms the regiochemistry of 8-bromo-5-chloro- triazolo[1,5-c]pyrimidine, with bond lengths and angles consistent with the [1,5-c] isomer . Nuclear magnetic resonance (NMR) spectra exhibit distinct shifts for H-8 (δ 8.2 ppm, singlet) and C-5 (δ 148 ppm), while mass spectrometry (MS) shows a molecular ion peak at m/z 265 ([M+H]⁺) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

8-Brom-5-chlor-[1,2,4]triazolo[1,5-c]pyrimidin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Triazolopyrimidinderivate, die je nach Art der Substituenten unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 8-Brom-5-chlor-[1,2,4]triazolo[1,5-c]pyrimidin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. So wurde gezeigt, dass es die Cyclin-abhängige Kinase 2 (CDK2) hemmt, die eine entscheidende Rolle bei der Regulation des Zellzyklus spielt. Durch die Hemmung von CDK2 kann die Verbindung einen Zellzyklusarrest und Apoptose in Krebszellen induzieren.

Wirkmechanismus

The mechanism of action of 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences:

Compound Name Substituents (Positions) Ring System Molecular Weight Key Properties
8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine Br (C8), Cl (C5) [1,2,4]Triazolo[1,5-c]pyrimidine 309.55 g/mol High halogen reactivity, kinase inhibition potential
8-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine Br (C8), Cl (C7) [1,2,4]Triazolo[4,3-c]pyrimidine 343.99 g/mol Susceptible to Dimroth rearrangement to [1,5-c] isomer under acidic/basic conditions
2-Phenyl-7-chloro-8-bromo-[1,2,4]triazolo[1,5-c]pyrimidine Br (C8), Cl (C7), Ph (C2) [1,2,4]Triazolo[1,5-c]pyrimidine 309.55 g/mol Enhanced A3 adenosine receptor affinity (Ki < 10 nM)
7-(4-Bromophenyl)-9-(pyridin-4-yl)-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Br-Ph (C7), pyridinyl (C9) Pyrazolo-triazolo-pyrimidine 451.27 g/mol Antiproliferative activity (IC50 < 1 μM in tumor cells)

Isomerization Dynamics:

The [1,2,4]triazolo[4,3-c]pyrimidine system is thermodynamically less stable than the [1,5-c] isomer. For example, 8-bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine undergoes acid/base-mediated Dimroth rearrangement to form the [1,5-c] isomer, which is favored due to reduced ring strain and enhanced resonance stabilization .

Anticancer and Kinase Inhibition:

  • This compound : Demonstrates moderate antiproliferative activity against human tumor cells (IC50 ~5–10 μM) but serves as a key intermediate for synthesizing more potent derivatives .
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines : Derivatives with aryl/pyridinyl substituents (e.g., compound 3 in ) show superior activity (IC50 < 1 μM) due to improved target binding via π-π stacking interactions.

Adenosine Receptor Antagonism:

  • This compound: Limited direct receptor affinity but used to develop selective A3 antagonists via functionalization at C2 and C8 .
  • Pyrazolo-triazolo-pyrimidines (e.g., SCH 442416): Exhibit nanomolar affinity (Ki < 2 nM) for A2A receptors, with >1000-fold selectivity over other adenosine subtypes .

Halogen Reactivity:

  • The bromine atom at C8 in this compound enables Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating the introduction of aryl, amine, or heterocyclic groups .
  • In contrast, non-halogenated analogues (e.g., ethyl glycinate derivatives in ) require pre-functionalized starting materials, limiting their versatility.

Stability and Handling:

  • C5-substituted triazolo[1,5-c]pyrimidines (e.g., 8-bromo-5-chloro derivative) are more stable than C5-unsubstituted isomers, which readily isomerize or degrade under ambient conditions .

Biologische Aktivität

8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound belonging to the class of [1,2,4]triazolo[1,5-c]pyrimidines. Its unique structure, characterized by the presence of bromine and chlorine substituents, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C5_5H2_2BrClN4_4
Molar Mass : 233.45 g/mol
CAS Number : 1367774-82-0
IUPAC Name : this compound
Purity : 97% .

Synthesis

The synthesis of this compound typically involves oxidative cyclization reactions. A notable method includes the reaction of pyrimidinylhydrazones with bromine followed by a Dimroth rearrangement. This process allows for moderate to high yields of various derivatives under mild conditions .

Anticancer Properties

Research indicates that derivatives of [1,2,4]triazolo[1,5-c]pyrimidines exhibit significant anticancer activity. Specifically, this compound has been shown to inhibit key signaling pathways such as ERK signaling. This inhibition leads to apoptosis in cancer cells and positions the compound as a potential therapeutic agent against various cancers .

The biological activity of this compound may be attributed to its ability to modulate tubulin polymerization. Compounds within this class have been reported to inhibit tubulin polymerization more potently than established agents like combretastatin A-4 (CA-4). For instance, certain derivatives exhibited IC50_{50} values in the nanomolar range against cancer cell lines such as HeLa and A549 .

Herbicidal Activity

In addition to anticancer properties, this compound has demonstrated herbicidal activity against specific plant species. Its selective action suggests potential applications in agricultural settings .

Table 1: Biological Activity Summary

Compound NameActivity TypeIC50_{50} (µM)Notes
This compoundAnticancer~83 (HeLa)Induces apoptosis via ERK pathway inhibition
Derivative AAntitubulin0.75More potent than CA-4
Derivative BHerbicidalN/ASelective against certain weeds

Notable Research Findings

In a study evaluating various derivatives of triazolo-pyrimidines:

  • Compounds with a common 3-phenylpropylamino moiety displayed significant antiproliferative activity.
  • Specific derivatives led to the accumulation of HeLa cells in the G2/M phase of the cell cycle and triggered apoptotic pathways through mitochondrial mechanisms .

Q & A

Q. What are the common synthetic routes for 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine?

The compound is synthesized via oxidative cyclization of pyrimidinylhydrazones using hypervalent iodine reagents (e.g., iodobenzene diacetate, IBD) or bromine, followed by Dimroth rearrangement to yield the thermodynamically stable [1,5-c] isomer. For example:

  • Step 1 : Treat aldehyde-derived pyrimidinylhydrazones with IBD in dichloromethane at room temperature to form [1,2,4]triazolo[4,3-c]pyrimidine intermediates.
  • Step 2 : Catalyze rearrangement using HCl in ethanol to isomerize intermediates into [1,5-c] derivatives (57–85% yields) .
  • Alternative: Bromine-mediated cyclization of hydrazones, followed by acid/base-promoted rearrangement .

Q. How is the structure of this compound characterized?

Key techniques include:

  • NMR spectroscopy : Confirms substitution patterns (e.g., bromine at C8, chlorine at C5) and triazolopyrimidine core signals.
  • Mass spectrometry : Validates molecular weight and halogen presence.
  • X-ray crystallography : Resolves planar triazolopyrimidine geometry and halogen positioning, as demonstrated for analogs .

Q. What structural features influence its reactivity in medicinal chemistry?

  • Halogen substituents : Bromine at C8 enhances cross-coupling potential (e.g., Suzuki reactions), while chlorine at C5 stabilizes the heterocyclic core.
  • Triazolopyrimidine scaffold : Provides rigidity for receptor binding and allows substitutions at C5/C8 for SAR studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in Dimroth rearrangement?

  • Catalyst : Use HCl in ethanol to accelerate ring opening/closure (yields improve from 57% to >80% with optimized acid concentration) .
  • Temperature : Mild conditions (room temperature) prevent decomposition of labile intermediates.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance rearrangement kinetics for certain analogs .

Q. What is the structure-activity relationship (SAR) of 8-substituted derivatives for adenosine receptor antagonism?

  • C8 esters/amides : Bulky benzylic groups (e.g., 4-ethylbenzyl ester) boost hA3AR affinity (Ki = 1.21 nM) by filling hydrophobic receptor pockets.
  • C5 alkylamino groups : Ethylamino at C5 improves selectivity for hA3AR over hA2AAR (15-fold vs. 25-fold) via hydrogen bonding with Thr94 .

Q. How do docking studies explain binding modes to adenosine receptors?

  • hA3AR binding : The triazolopyrimidine core anchors in the orthosteric site, while C8 substituents extend into the extracellular loop.
  • Key interactions : π-Stacking with Phe168 and hydrogen bonds with Glu172/His95 stabilize binding, mimicking ZM-241385’s crystallographic pose .

Q. What strategies enable diversification of the triazolopyrimidine core?

  • Cross-coupling : Suzuki or Buchwald–Hartwig reactions modify C8 bromine for aryl/alkylamino derivatives.
  • Heteroannulation : Introduce selenium via [1,3]selenazolo[5,4-e] fusion for redox-active analogs .

Q. How to resolve contradictions in reported biological affinities?

  • Purity assessment : Use HPLC to rule out Dimroth rearrangement byproducts (e.g., [4,3-c] vs. [1,5-c] isomers).
  • Receptor assay standardization : Validate cAMP inhibition protocols across labs to minimize variability .

Q. Why is Dimroth rearrangement critical for triazolopyrimidine synthesis?

It converts kinetically favored [4,3-c] isomers into thermodynamically stable [1,5-c] derivatives, essential for isolating bioactive conformers. The mechanism involves protonation, ring opening, tautomerization, and reclosure .

Q. Can selenium analogs enhance biological activity?

Yes. [1,3]Selenazolo[5,4-e]-fused derivatives exhibit improved metabolic stability and unique redox properties, expanding applications in anticancer and antimicrobial research .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.